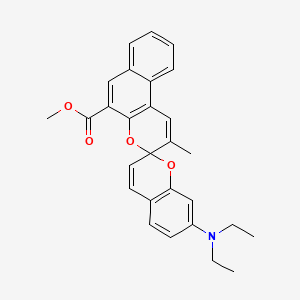
Methyl 7-(diethylamino)-2'-methylspiro(2H-1-benzopyran-2,3'-(3H)naphtho(2,1-b)pyran)-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the diethylamino and methyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors, while the spiro structure contributes to its stability and reactivity. The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine
- Spiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine
Uniqueness
Methyl 7-(diethylamino)-2’-methylspiro(2H-1-benzopyran-2,3’-(3H)naphtho(2,1-b)pyran)-5’-carboxylate stands out due to its unique combination of functional groups and spiro structure
Properties
CAS No. |
51988-29-5 |
|---|---|
Molecular Formula |
C28H27NO4 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 7'-(diethylamino)-2-methylspiro[benzo[f]chromene-3,2'-chromene]-5-carboxylate |
InChI |
InChI=1S/C28H27NO4/c1-5-29(6-2)21-12-11-19-13-14-28(32-25(19)17-21)18(3)15-23-22-10-8-7-9-20(22)16-24(26(23)33-28)27(30)31-4/h7-17H,5-6H2,1-4H3 |
InChI Key |
ISTVAESNCSYQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=C(O3)C(=CC5=CC=CC=C54)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















